molecular formula C13H10ClN3O3S B5311205 4-({[5-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoic acid

4-({[5-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoic acid

Cat. No.: B5311205
M. Wt: 323.76 g/mol
InChI Key: HZALUAABLFNRKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({[5-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoic acid is a pyrimidine-derived compound featuring a 5-chloro and 2-methylsulfanyl substitution on the pyrimidine ring, linked via a carbonyl-amino bridge to a benzoic acid moiety.

Properties

IUPAC Name

4-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O3S/c1-21-13-15-6-9(14)10(17-13)11(18)16-8-4-2-7(3-5-8)12(19)20/h2-6H,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZALUAABLFNRKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[5-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoic acid typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-chloro-4,6-dimethoxypyrimidine and methylthiol.

    Substitution Reactions: The chlorine atom and the methylsulfanyl group are introduced through substitution reactions. For instance, 2-chloro-4,6-dimethoxypyrimidine can be reacted with methylthiol in the presence of a base to yield 5-chloro-2-(methylsulfanyl)pyrimidine.

    Coupling with Benzoic Acid: The final step involves coupling the pyrimidine derivative with benzoic acid through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-({[5-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, iron powder.

    Nucleophiles for Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

4-({[5-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving pyrimidine derivatives.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-({[5-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrimidine ring and functional groups. These interactions can modulate biological pathways and result in various effects, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

  • 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid (CAS 50593-92-5): Similarity: 0.77 . Key Difference: Bromine replaces chlorine at position 3. Impact: Brominated analogs often exhibit reduced metabolic stability but increased lipophilicity, which could affect membrane permeability .
  • 2-Methylsulfanylpyrimidine-4-carboxylic acid (CAS 1126-44-9):

    • Similarity : 0.85 .
    • Key Difference : Lacks the 5-chloro substituent and the benzamide linkage.
    • Impact : The absence of chlorine and the benzamide group likely diminishes target specificity, as these features are critical for interactions with enzymes like FAK (focal adhesion kinase) or receptors requiring aromatic stacking .

Functional Group Modifications

  • Methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate (Crystallographic study):

    • Key Difference : Methyl ester replaces the benzoic acid group.
    • Impact : The ester derivative is less polar, enhancing cell membrane permeability but reducing solubility in aqueous environments. Hydrolysis to the carboxylic acid in vivo could modulate bioavailability .
  • 2-((5-Chloro-2-((4-(morpholinomethyl)phenyl)amino)pyrimidin-4-yl)amino)benzoic acid (Compound 7 in ): Key Difference: A morpholinomethylphenylamino group replaces the methylsulfanyl substituent at position 2.

Pharmacological Analogs

  • DS 103-282 (5-Chloro-4-(2-imidazolin-2-yl-amino)-2,1,3-benzothiadiazole): Key Difference: Benzothiadiazole core instead of pyrimidine, with an imidazolinylamino substituent. Impact: Despite structural divergence, both compounds act centrally, but DS 103-282’s mechanism involves glycine neurotransmission rather than kinase inhibition. This highlights how heterocyclic core modifications drastically alter biological targets .

Structural and Functional Implications

Table 1: Comparative Analysis of Key Features

Compound Core Structure Position 5 Position 2 Functional Group Biological Relevance
Target compound Pyrimidine Cl Methylsulfanyl Benzoic acid Potential kinase inhibition
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid Pyrimidine Br Methylsulfanyl Carboxylic acid Reduced metabolic stability
Methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate Pyrimidine Cl Carbamoyl (ester) Methyl ester Enhanced permeability
DS 103-282 Benzothiadiazole Cl Imidazolinylamino N/A Myotonolytic (glycine neurotransmission)

Key Observations :

  • Chlorine vs. Bromine : Chlorine’s electronegativity enhances electronic interactions with target proteins, favoring binding affinity over bromine .
  • Methylsulfanyl Group : This hydrophobic substituent may facilitate interactions with enzyme pockets (e.g., FAK’s ATP-binding site), as seen in morpholine-containing analogs .
  • Benzoic Acid vs. Ester: The acid group improves solubility for intravenous administration, whereas esters are prodrugs optimized for oral delivery .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-({[5-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoic acid?

  • Methodological Answer : The compound can be synthesized via coupling reactions between 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid (precursor) and 4-aminobenzoic acid using carbodiimide-based coupling agents like EDC or DCC. Activation of the carboxylic acid group via formation of an active ester (e.g., NHS ester) improves reaction efficiency. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and LC-MS for purity assessment (>95%). NMR spectroscopy (¹H/¹³C) is critical for verifying substituent positions:

  • ¹H NMR : Look for characteristic peaks: pyrimidine ring protons (~8.5–9.0 ppm), methylsulfanyl group (~2.5 ppm), and benzoic acid aromatic protons (~7.5–8.0 ppm).
  • FTIR : Confirm carbonyl stretches (~1680–1720 cm⁻¹ for amide and carboxylic acid groups) .

Q. What solvent systems are optimal for solubility and stability studies?

  • Methodological Answer : The compound shows moderate solubility in DMSO and DMF but limited solubility in water. For stability testing, use buffered solutions (pH 4–8) and monitor degradation via HPLC over 24–72 hours. Store lyophilized samples at –20°C to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved bioactivity?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., enzymes with pyrimidine-binding domains). Focus on optimizing the methylsulfanyl group’s hydrophobic interactions and the benzoic acid’s hydrogen-bonding capacity. QSAR models can prioritize derivatives based on electronic (Hammett σ) and steric parameters .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum content). Standardize protocols:

  • Use isogenic cell lines and control for metabolic activity (MTT assay).
  • Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays.
  • Cross-reference with PubChem BioAssay data for consistency checks .

Q. How can reaction yields be optimized for scale-up synthesis?

  • Methodological Answer : Employ microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventionally). Optimize stoichiometry (1:1.2 molar ratio of acid to amine) and use DMAP as a catalyst. Monitor by TLC and isolate via acid-base extraction (e.g., 1M HCl wash to remove unreacted benzoic acid) .

Q. What analytical techniques address challenges in detecting low-abundance impurities?

  • Methodological Answer : Use UPLC-QTOF-MS with a C18 column (1.7 µm particles) for high-resolution separation. Identify impurities via fragmentation patterns and compare with synthetic byproducts (e.g., dechlorinated intermediates or hydrolyzed amides). Quantify using external calibration curves with ≥95% confidence intervals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.